4-Methanesulfonyl-morpholine-3-carboxylic acid 4-Methanesulfonyl-morpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1316217-87-4
VCID: VC2701647
InChI: InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
SMILES: CS(=O)(=O)N1CCOCC1C(=O)O
Molecular Formula: C6H11NO5S
Molecular Weight: 209.22 g/mol

4-Methanesulfonyl-morpholine-3-carboxylic acid

CAS No.: 1316217-87-4

Cat. No.: VC2701647

Molecular Formula: C6H11NO5S

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methanesulfonyl-morpholine-3-carboxylic acid - 1316217-87-4

CAS No. 1316217-87-4
Molecular Formula C6H11NO5S
Molecular Weight 209.22 g/mol
IUPAC Name 4-methylsulfonylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Standard InChI Key HVEKNNWGSVDNJI-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCOCC1C(=O)O
Canonical SMILES CS(=O)(=O)N1CCOCC1C(=O)O

Physical and Chemical Properties

4-Methanesulfonyl-morpholine-3-carboxylic acid possesses distinctive physicochemical properties that influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound.

Basic Physical Properties

The following table summarizes the key physical characteristics of 4-Methanesulfonyl-morpholine-3-carboxylic acid:

PropertyValue
CAS Number1316217-87-4
Molecular FormulaC₆H₁₁NO₅S
Molecular Weight209.22 g/mol
Physical State at Room TemperatureSolid
ColorWhite to off-white
SolubilityLimited water solubility; more soluble in polar organic solvents

The compound features a morpholine ring, which is a six-membered heterocycle containing an oxygen and nitrogen atom. The methanesulfonyl group is attached to the nitrogen position (position 4), while the carboxylic acid group is located at position 3 of the morpholine ring. This specific arrangement of functional groups contributes to its unique chemical behavior.

Chemical Reactivity

The chemical reactivity of 4-Methanesulfonyl-morpholine-3-carboxylic acid is dominated by its two main functional groups:

  • The carboxylic acid group (-COOH) at position 3 exhibits typical acidic properties and can participate in esterification, amide formation, and decarboxylation reactions.

  • The methanesulfonyl group (-SO₂CH₃) at position 4 acts as an electron-withdrawing group, influencing the reactivity of adjacent positions on the morpholine ring.

This compound demonstrates stability under normal laboratory conditions but may be sensitive to strong oxidizing agents and bases. The carboxylic acid functionality makes it slightly acidic in aqueous solutions, with potential for hydrogen bonding interactions with suitable partners.

Synthesis and Production

The preparation of 4-Methanesulfonyl-morpholine-3-carboxylic acid involves sophisticated synthetic methods that have been refined to achieve high purity and yield. Both laboratory and industrial approaches have been developed for its production.

Laboratory Synthesis

The synthesis of 4-Methanesulfonyl-morpholine-3-carboxylic acid typically involves a multi-step process:

  • Initial Reaction: Morpholine undergoes reaction with methanesulfonyl chloride in the presence of a base (typically pyridine or triethylamine) to produce N-methanesulfonylmorpholine . This reaction occurs at 0°C to control selectivity and minimize side reactions.

  • Carboxylation: The resulting N-methanesulfonylmorpholine is then subjected to a carboxylation reaction, often utilizing lithiation followed by CO₂ quenching, to introduce the carboxylic acid group at position 3.

  • Purification: The crude product undergoes purification procedures, typically involving recrystallization or chromatographic techniques, to obtain the final compound with high purity.

Chemical Reactions and Transformations

4-Methanesulfonyl-morpholine-3-carboxylic acid can participate in numerous chemical transformations, making it valuable in organic synthesis. Its reactivity is primarily determined by its functional groups.

Carboxylic Acid Reactions

The carboxylic acid moiety can undergo standard transformations:

  • Esterification: Reaction with alcohols in the presence of acid catalysts produces corresponding esters. This is particularly relevant for protecting the carboxylic acid group during multi-step syntheses .

  • Amide Formation: The carboxylic acid can react with amines to form amide bonds, an important transformation in peptide chemistry and drug synthesis.

  • Reduction: The carboxylic acid can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride or borane derivatives.

Methanesulfonyl Group Reactions

The methanesulfonyl group provides additional reactive possibilities:

  • Nucleophilic Substitution: Under certain conditions, the methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

  • Elimination Reactions: In the presence of strong bases, the compound can undergo elimination reactions involving the methanesulfonyl group.

  • Coordination Chemistry: The sulfonyl oxygen atoms can participate in coordination with metal ions, creating opportunities for catalysis and structural studies.

These diverse reaction pathways make 4-Methanesulfonyl-morpholine-3-carboxylic acid a versatile building block in organic synthesis, particularly for the preparation of complex molecules containing morpholine scaffolds.

Applications in Research

4-Methanesulfonyl-morpholine-3-carboxylic acid has found applications across multiple research domains, leveraging its unique structural features and reactivity profile.

Organic Synthesis Applications

In organic synthesis, this compound serves as:

  • Building Block: It functions as a key intermediate in the synthesis of more complex molecules, particularly those containing functionalized morpholine rings.

  • Scaffold Development: The morpholine ring provides a rigid framework that can be further functionalized to create libraries of compounds for structure-activity relationship studies.

  • Chiral Auxiliaries: When prepared in enantiomerically pure form, it can serve as a chiral auxiliary in asymmetric synthesis reactions.

Biological Activities

Research has revealed several biological activities associated with 4-Methanesulfonyl-morpholine-3-carboxylic acid and its close derivatives, highlighting its potential significance in drug discovery.

Documented Biological Effects

While specific biological activities of 4-Methanesulfonyl-morpholine-3-carboxylic acid are still being fully elucidated, related compounds containing the methanesulfonyl-morpholine scaffold have shown:

  • Enzyme Inhibition: Compounds containing the morpholine-3-carboxylic acid structure have demonstrated inhibitory effects against several enzyme classes, including proteases and hydrolases.

  • Antimicrobial Potential: Certain derivatives have exhibited activity against bacterial and fungal pathogens in preliminary screening studies.

  • Receptor Interactions: The unique spatial arrangement of the functional groups enables specific interactions with biological receptors, suggesting potential in receptor-targeted therapeutics.

Structure-Activity Relationships

Understanding how structural modifications affect biological activity is crucial for developing potentially useful derivatives:

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters or amides often alters membrane permeability and target binding affinity.

  • Sulfonyl Group Variations: Modifications to the methanesulfonyl group, such as replacing it with other sulfonyl derivatives, can significantly impact biological activity and selectivity.

  • Morpholine Ring Substitutions: Additional substitutions on the morpholine ring can fine-tune physicochemical properties and biological interactions.

These structure-activity relationships provide valuable guidance for medicinal chemists seeking to optimize the biological properties of compounds containing the methanesulfonyl-morpholine-3-carboxylic acid scaffold.

Comparison with Similar Compounds

Understanding how 4-Methanesulfonyl-morpholine-3-carboxylic acid compares to structurally related compounds provides context for its unique properties and applications.

Structural Analogs

Several related compounds share partial structural similarity:

CompoundKey Structural DifferencesDistinctive Properties
4-Fmoc-3-morpholinecarboxylic acidContains Fmoc protecting group instead of methanesulfonylUsed primarily in peptide synthesis; higher molecular weight (353.4 g/mol)
3-Carboxy-4-methyl-morpholine HClContains methyl group instead of methanesulfonyl; exists as HCl saltDifferent solubility profile; lower molecular weight (181.62 g/mol)
4-Hydroxyquinoline-3-carboxylic acidBased on quinoline rather than morpholine scaffoldDifferent heterocyclic system with distinctive reactivity patterns

These structural variations result in significant differences in reactivity, solubility, and biological activity profiles, highlighting the unique characteristics of 4-Methanesulfonyl-morpholine-3-carboxylic acid.

Future Research Directions

The study of 4-Methanesulfonyl-morpholine-3-carboxylic acid continues to evolve, with several promising avenues for future investigation.

Synthetic Methodology Development

Future research should focus on:

  • Stereoselective Synthesis: Developing improved methods for stereoselective preparation of 4-Methanesulfonyl-morpholine-3-carboxylic acid, particularly for obtaining enantiomerically pure forms.

  • Green Chemistry Approaches: Exploring more environmentally friendly synthetic routes that reduce solvent usage and hazardous reagents while maintaining yield and purity.

  • Continuous Flow Chemistry: Further optimization of continuous flow methods for more efficient and scalable production.

Medicinal Chemistry Opportunities

Several promising directions exist in medicinal chemistry:

  • Antimicrobial Development: Further exploration of the compound's potential in developing novel antimicrobial agents, particularly against resistant pathogens.

  • Enzyme Inhibitor Design: Systematic modification of the core structure to develop selective enzyme inhibitors for therapeutic applications.

  • Combination with Other Pharmacophores: Investigating hybrid molecules that combine the methanesulfonyl-morpholine-3-carboxylic acid scaffold with other bioactive moieties to create multi-target therapeutic agents.

Materials Science Applications

Emerging opportunities in materials science include:

  • Polymer Chemistry: Exploring the use of 4-Methanesulfonyl-morpholine-3-carboxylic acid and derivatives as monomers or cross-linking agents in specialized polymer applications.

  • Surface Modification: Investigating applications in surface chemistry and materials functionalization leveraging the compound's reactive groups.

  • Coordination Chemistry: Further exploring the potential for metal coordination in catalysis and materials applications.

These future directions highlight the versatility of 4-Methanesulfonyl-morpholine-3-carboxylic acid and suggest its continued relevance in multiple research domains.

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